molecular formula C15H24 B106612 alpha-Elemene CAS No. 5951-67-7

alpha-Elemene

Cat. No. B106612
CAS RN: 5951-67-7
M. Wt: 204.35 g/mol
InChI Key: QDUJKDRUFBJYSQ-OAHLLOKOSA-N
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Description

Alpha-Elemene is a part of a group of closely related natural chemical compounds found in a variety of plants. The elemenes, which include α-, β-, γ-, and δ-elemene, are structural isomers of each other and are classified as sesquiterpenes . They contribute to the floral aromas of some plants and are used as pheromones by some insects .


Synthesis Analysis

Biosynthesis of alpha-Elemene is a promising and attractive route due to its advantages, including environmentally friendly processes, renewable resources, and sustainable development . In one research, biosynthesis of germacrene A, the direct precursor of alpha-Elemene, in Escherichia coli was successfully performed . Several studies have thoroughly elucidated pathways of alpha-Elemene synthesis in plants and heterologous biosynthesis in microorganisms .


Molecular Structure Analysis

The molecular formula of alpha-Elemene is C15H24 . It has an average mass of 204.351 Da and a monoisotopic mass of 204.187805 Da .


Chemical Reactions Analysis

The synthesis of alpha-Elemene starts with the vital precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), catalyzed by farnesyl pyrophosphate synthase (FPPS) and germacrene A synthase (GAS) to form germacrene A, which is then converted to alpha-Elemene by Cope rearrangement .


Physical And Chemical Properties Analysis

Alpha-Elemene is a sesquiterpene with a molecular formula of C15H24 . It has an average mass of 204.351 Da and a monoisotopic mass of 204.187805 Da .

Scientific Research Applications

1. Antitumor Effects in Glioblastoma

Alpha-Elemene has been studied for its potential antitumor effects, particularly in the context of glioblastoma. Research indicates that its anti-proliferative action in glioblastoma cells may depend on the activation of p38 MAPK, leading to cell cycle arrest and inhibition of cell proliferation. This was observed in vitro and in vivo, suggesting alpha-Elemene's potential as a therapeutic agent for glioblastoma therapy (Yao et al., 2008).

2. Impact on Autoimmune Encephalomyelitis

Beta-Elemene, a derivative of alpha-Elemene, has been found to have effects on the T helper cell subsets, Th1 or Th17 cells, in experimental autoimmune encephalomyelitis. It modulates immune balance by promoting Treg cells and inhibiting Th17 and Th1 polarization, indicating its potential therapeutic value in demyelinating diseases (Zhang et al., 2010).

3. Effects on Hepatoma Cells

Studies on human hepatocarcinoma HepG2 cells have shown that beta-Elemene can inhibit cell proliferation and induce apoptosis. This is partly achieved by down-regulating alpha-tubulin and inhibiting microtubular polymerization, suggesting a mechanism for its antitumor action in liver cancer (Mao et al., 2013).

4. Inhibition of Laryngeal Cancer Cell Growth

Elemene has been shown to inhibit the growth of laryngeal cancer cells both in vitro and in vivo. It may enhance apoptosis and inhibit protein expression of key growth factors, demonstrating its potential in laryngeal squamous cell carcinoma treatment (Tao et al., 2006).

5. Applications in Atherosclerosis and Restenosis

Beyond its antitumor properties, beta-Elemene has been suggested to have potential value in treating atherosclerosis and restenosis. It might achieve this through the inhibition of angiogenesis, thrombus formation, and improvement of hemorheology, indicating a broader therapeutic scope (Dong et al., 2013).

Safety And Hazards

There are studies assessing the clinical benefit and potential hazards associated with the administration of alpha-Elemene to cancer patients undergoing chemotherapy .

Future Directions

In recent reports, the yield of alpha-Elemene biosynthesized by microorganisms exceeded 300 mg/L . Improvement in the yield of alpha-Elemene by strengthening precursor and cofactor supply, repressing competing pathways, and screening high-efficiency genes such as GAS will be the focus of biosynthesis research in the future . It will also be possible in the future to explore whether alpha-Elemene can reverse drug resistance through pathways that regulate immunity .

properties

IUPAC Name

(6S)-6-ethenyl-6-methyl-1-propan-2-yl-3-propan-2-ylidenecyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,10,12H,1,8-9H2,2-6H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUJKDRUFBJYSQ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C)C)CCC1(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C)C)CC[C@@]1(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Elemene

CAS RN

5951-67-7
Record name alpha-Elemene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005951677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-ELEMENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BY281T5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
OP VIG, S AS - 1977 - pascal-francis.inist.fr
… SYNTHESIS OF 2-ISOPROPYL-6-ISOPROPYLIDENE-3-METHYL-3-VINYLCYCLOHEXENE(ALPHA -ELEMENE). … SYNTHESIS OF 2-ISOPROPYL-6-ISOPROPYLIDENE-3-METHYL-3-VINYLCYCLOHEXENE(ALPHA …
Number of citations: 0 pascal-francis.inist.fr
HY Lee, YM Kim, DH Shin, BK Sun - Korean Journal of Food …, 1987 - koreascience.kr
Experiments were carried out to study physico-chemical properties of citron and its products (Yu Ja cha). In addition, citron essence oil were analyzed by capillary gas chromatogaphy …
Number of citations: 38 koreascience.kr
BH Hwang, HJ Lee, HY Kang, S Liu… - Journal of Forest and …, 1997 - koreascience.kr
Pectin and tannin analysis were carried out to inverstigate any available components from Pinus densiflora, P. koraiensis, P. thunbergii and P. rigida. To analyze terpenoid components, …
Number of citations: 3 koreascience.kr
M AP, S KP - New Armenian Medical Journal, 2022 - search.ebscohost.com
Antimicrobial resistance is a global concern threatening the whole world. Antimicrobial resistance pathogens cause more than two million illnesses and nearly 23000 deaths per year in …
Number of citations: 0 search.ebscohost.com
KS Kim, JS Song, JK Bang - Korean Journal of Medicinal Crop …, 2000 - koreascience.kr
To understand the effects of drying conditions on changes of volatile compounds in fruits of Schizandra chinensis, we analyzed SDE (steam distillation and extraction) extract and …
Number of citations: 8 koreascience.kr
YH Choi, YH Kim, JC Lee, CH Cho… - Korean Journal of …, 1995 - koreascience.kr
In this study the essential oil and pharmacologically active components of different valerian species (Valeriana fauriei var. dasycarpa Hara and V. officinalis L. from Korea and V. …
Number of citations: 8 koreascience.kr
B Imelouane, H Amhamdi, JP Wathelet, M Ankit… - Int. J. Agric …, 2009 - researchgate.net
The essential oil from flowering Thyme (Thymis vulgaris L.) an aromatic member of the Lamiaceae family, from Morocco, obtained by hydrodistillation, was analysed by GC/FID and GC/…
Number of citations: 364 www.researchgate.net
J Lee, Y Choi, D Ahn - … Symposium on Medicinal and Aromatic Plants …, 1995 - actahort.org
Korean valerian plants (Valeriana fauriei var. dasycarpa HARA and V. officinalis L.), which were grown in southern Korea, were tested for reliable growing places, optimum temperature …
Number of citations: 3 www.actahort.org
G Mehta, PVR Acharyulu - Journal of the Indian Chemical …, 1998 - Indian Chemical Society
Number of citations: 5
G MEHTA, PVR ACHARYULU - ChemInform, 1995 - Wiley Online Library
Number of citations: 0

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